2-Amino-6-methoxybenzaldehyde
Overview
Description
2-Amino-6-methoxybenzaldehyde is a chemical compound with the molecular weight of 151.16 . It is used in various scientific studies due to its versatile applications ranging from organic synthesis to medicinal research.
Molecular Structure Analysis
The molecular structure of 2-Amino-6-methoxybenzaldehyde is represented by the InChI code1S/C8H9NO2/c1-11-8-4-2-3-7 (9)6 (8)5-10/h2-5H,9H2,1H3
. Further structural analysis may require more specific studies or computational modeling .
Scientific Research Applications
Antibacterial Activity
2-Amino-6-methoxybenzaldehyde has been used in the synthesis of Schiff bases, which, upon complexation with zinc, have exhibited antibacterial properties. These Zn(II) chelates, characterized by different anions, were tested against pathogenic bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, demonstrating notable antibacterial capabilities (Chohan, Scozzafava & Supuran, 2003).
Synthesis and Molecular Studies
The compound has been involved in the synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole under microwave irradiation and solvent-free conditions. Its molecular structure and vibrational frequencies were extensively studied using ab initio and density functional theory methods, highlighting its potential in molecular science research (Arslan & Algül, 2007).
Antimicrobial and Antiaflatoxigenic Properties
Research on 2-Hydroxy-4-methoxybenzaldehyde (a related compound) has shown that it possesses significant antimicrobial and antiaflatoxigenic properties. These properties were enhanced through Schiff base formation with amino sugar, which resulted in a substantial reduction of aflatoxin B1 production by Aspergillus flavus (Harohally, Cherita, Bhatt & Appaiah, 2017).
Fluorescence Derivatization in Liquid Chromatography
2-Amino-6-methoxybenzaldehyde derivatives, specifically 2-amino-5-methoxythiophenol, have been used as fluorogenic reagents for aromatic aldehydes in spectrofluorimetry and liquid chromatography. This application demonstrates the compound's utility in analytical chemistry for the detection of aromatic aldehydes (Nohta et al., 1993).
Peptide Synthesis
4-Methoxybenzaldehyde backbone linker resins, related to 2-Amino-6-methoxybenzaldehyde, have been developed for solid-phase synthesis of peptides. These linkers show remarkable stability during the synthesis process, indicating the potential of related compounds in peptide synthesis (Gu & Silverman, 2003).
properties
IUPAC Name |
2-amino-6-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZAAZUENSWIGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624837 | |
Record name | 2-Amino-6-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-methoxybenzaldehyde | |
CAS RN |
151585-95-4 | |
Record name | 2-Amino-6-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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